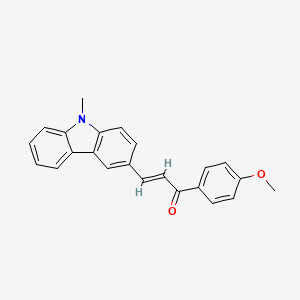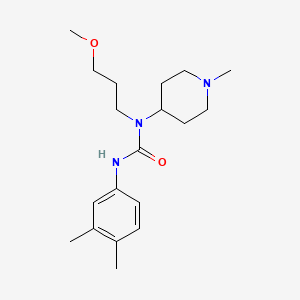
1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one, also known as MCPR, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
作用机制
The mechanism of action of 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit cell migration and invasion. Additionally, it has been shown to increase the production of reactive oxygen species, which can lead to cell damage and death.
实验室实验的优点和局限性
One advantage of using 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one in lab experiments is its potential as an anticancer agent. Its ability to inhibit the growth of cancer cells makes it a promising candidate for further study in this area. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop and optimize as a therapeutic agent.
未来方向
There are several potential future directions for research on 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one. One area of focus could be on further elucidating its mechanism of action, which could help to optimize its use as a therapeutic agent. Additionally, further studies could be conducted to explore its potential applications in imaging and diagnostic applications. Finally, research could be conducted to explore the potential of 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one as a lead compound for the development of new anticancer agents.
合成方法
The synthesis of 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one involves a multi-step process that begins with the reaction of 4-methoxybenzaldehyde and 9-methylcarbazole in the presence of a base catalyst to form a Schiff base. This Schiff base is then reacted with acetone to form the final product, 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one. The purity of the final product can be improved through recrystallization.
科学研究应用
1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study as a potential anticancer agent. Additionally, 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one has been studied for its potential use as a fluorescent dye for imaging applications.
属性
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(9-methylcarbazol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2/c1-24-21-6-4-3-5-19(21)20-15-16(7-13-22(20)24)8-14-23(25)17-9-11-18(26-2)12-10-17/h3-15H,1-2H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKXCRZRAOQLNF-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-methoxyphenyl)-3-(9-methylcarbazol-3-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazine](/img/structure/B5295077.png)

![ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate](/img/structure/B5295082.png)
![N-[3-({[(3-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5295092.png)

![4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5295100.png)
![10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5295124.png)

![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5295130.png)
![7-(2,4-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295133.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[2-(2-oxoimidazolidin-1-yl)ethyl]amino}nicotinamide](/img/structure/B5295152.png)

![2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine](/img/structure/B5295173.png)